Cas no 252199-44-3 (N-methoxy-N,3,5-trimethylbenzamide)
N-methoxy-N,3,5-trimethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-methoxy-N,3,5-trimethyl-
- N-methoxy-N,3,5-trimethylbenzamide
- MFCD14707531
- AKOS008953152
- CKA19944
- SCHEMBL4719735
- 252199-44-3
- F1903-0116
-
- MDL: MFCD14707531
- Inchi: 1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)11(13)12(3)14-4/h5-7H,1-4H3
- InChI Key: YXNAZHRCVIKJDU-UHFFFAOYSA-N
- SMILES: O(C)N(C)C(C1C=C(C)C=C(C)C=1)=O
Computed Properties
- Exact Mass: 193.11035
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54
N-methoxy-N,3,5-trimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB421308-1 g |
N-Methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB421308-5 g |
N-Methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 5g |
€722.60 | 2023-04-24 | ||
| abcr | AB421308-10 g |
N-Methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 10g |
€935.60 | 2023-04-24 | ||
| abcr | AB421308-25 g |
N-Methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 25g |
€1361.60 | 2023-04-24 | ||
| TRC | N302851-100mg |
N-Methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N302851-500mg |
N-Methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 500mg |
$ 295.00 | 2022-06-03 | ||
| TRC | N302851-1g |
N-Methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 1g |
$ 455.00 | 2022-06-03 | ||
| Life Chemicals | F1903-0116-0.25g |
N-methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 95%+ | 0.25g |
$352.0 | 2023-09-07 | |
| Life Chemicals | F1903-0116-0.5g |
N-methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 95%+ | 0.5g |
$371.0 | 2023-09-07 | |
| Life Chemicals | F1903-0116-1g |
N-methoxy-N,3,5-trimethylbenzamide |
252199-44-3 | 95%+ | 1g |
$391.0 | 2023-09-07 |
N-methoxy-N,3,5-trimethylbenzamide Suppliers
N-methoxy-N,3,5-trimethylbenzamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-methoxy-N,3,5-trimethylbenzamide
N-Methoxy-N,3,5-Trimethylbenzamide (CAS No. 252199-44-3): A Comprehensive Overview
N-Methoxy-N,3,5-trimethylbenzamide is a versatile organic compound with the CAS registry number 252199-44-3. This compound is widely recognized in the field of organic chemistry for its unique structural properties and diverse applications. The molecule consists of a benzamide backbone with three methyl groups attached to the nitrogen atom and two additional methyl substituents on the benzene ring at positions 3 and 5. This specific substitution pattern contributes to its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
The synthesis of N-methoxy-N,3,5-trimethylbenzamide typically involves the reaction of an appropriate benzamide derivative with methylating agents under controlled conditions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. Its ability to act as a nucleophile or electrophile depending on the reaction conditions makes it a versatile building block in organic synthesis.
One of the most notable applications of N-methoxy-N,3,5-trimethylbenzamide is in the pharmaceutical industry. It serves as an intermediate in the synthesis of bioactive compounds, including potential drug candidates for treating various diseases. For instance, researchers have explored its role in developing inhibitors for enzymes involved in cancer progression. The compound's ability to form stable amide bonds facilitates its integration into complex molecular architectures.
In addition to its pharmaceutical applications, N-methoxy-N,3,5-trimethylbenzamide has found utility in materials science. It is used as a precursor for synthesizing advanced polymers and coatings with tailored properties. Recent studies have highlighted its potential in creating self-healing materials due to its ability to participate in reversible covalent bond formations.
The chemical stability of N-methoxy-N,3,5-trimethylbenzamide under various conditions has been extensively studied. It exhibits resistance to hydrolysis and oxidation, which enhances its suitability for industrial applications. Furthermore, its low toxicity profile makes it a safer alternative to other similar compounds in certain processes.
From an environmental perspective, the compound's biodegradability has been a focus of recent research. Studies indicate that under aerobic conditions, N-methoxy-N,3,5-trimethylbenzamide undergoes microbial degradation efficiently, reducing its persistence in the environment. This property aligns with global efforts to develop eco-friendly chemical processes.
In conclusion, N-methoxy-N,3,5-trimethylbenzamide (CAS No. 252199-44-3) is a multifaceted compound with significant contributions across various scientific domains. Its structural versatility, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and industry.
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